molecular formula C7H10N2O B6154581 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers CAS No. 1496486-29-3

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers

Katalognummer: B6154581
CAS-Nummer: 1496486-29-3
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: PQRYAOICUYAZAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, a mixture of diastereomers, is a compound of interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group attached to an oxazole ring, making it a valuable subject for studies in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the diastereomers .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclopropyl group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The oxazole ring and the cyclopropyl group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

1496486-29-3

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O/c1-4-2-5(4)6-3-7(8)9-10-6/h3-5H,2H2,1H3,(H2,8,9)

InChI-Schlüssel

PQRYAOICUYAZAP-UHFFFAOYSA-N

Kanonische SMILES

CC1CC1C2=CC(=NO2)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.